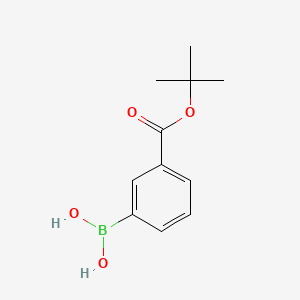

3-(Tert-butoxycarbonyl)phenylboronic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJDVHCPCSZDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378351 | |

| Record name | [3-(tert-Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220210-56-0 | |

| Record name | 1-(1,1-Dimethylethyl) 3-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220210-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(tert-Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

3-(Tert-butoxycarbonyl)phenylboronic acid is primarily used as a building block in the synthesis of various organic compounds. .

Mode of Action

The compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds. In these reactions, the boronic acid moiety of the compound interacts with a halide or pseudohalide compound in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond.

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests that it may be involved in the synthesis of various bioactive compounds.

Pharmacokinetics

It’s worth noting that boronic acids, in general, are known to be susceptible to hydrolysis, particularly at physiological ph. This could potentially affect the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This can lead to the synthesis of a wide range of organic compounds, including bioactive molecules.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound. Additionally, the presence of a suitable palladium catalyst is necessary for the compound to participate in Suzuki-Miyaura cross-coupling reactions.

Biochemische Analyse

Biochemical Properties

3-(Tert-butoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an essential tool in the study of enzyme inhibition and protein interactions. The compound interacts with enzymes such as serine proteases and glycosidases, forming stable complexes that inhibit their activity. Additionally, this compound can bind to proteins containing serine or threonine residues, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes involved in signal transduction, such as kinases and phosphatases. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, this compound has been shown to modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid group reacts with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in conformational changes in the target molecules, affecting their activity and function. Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and organ dysfunction. Studies have identified threshold doses beyond which the compound’s toxicity becomes pronounced, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of metabolites by inhibiting key enzymes in metabolic pathways, leading to altered metabolic profiles. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and accumulate in certain cellular compartments. Its distribution within tissues can be influenced by factors such as tissue permeability and blood flow, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzymes involved in metabolic pathways. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Biologische Aktivität

3-(Tert-butoxycarbonyl)phenylboronic acid is a compound of significant interest in medicinal chemistry and biological research, primarily due to its boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property lends itself to various applications, including enzyme inhibition and cancer therapy. This article reviews the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a unique structure characterized by a phenyl group attached to a boronic acid functional group, which is further modified with a tert-butoxycarbonyl (Boc) protecting group. This structure not only influences its reactivity but also its biological interactions.

- Chemical Formula : CHBO

- CAS Number : 220210-56-0

The biological activity of this compound primarily stems from its ability to interact with various biological targets through the formation of boronate esters. These interactions can influence enzyme activity, particularly in the context of proteases and glycosidases, as well as in the modulation of cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid moiety can act as a transition-state analog, inhibiting enzymes such as serine proteases by forming stable adducts.

- Cell Cycle Modulation : Studies have shown that derivatives of phenylboronic acids can induce cell cycle arrest in cancer cell lines, affecting pathways related to apoptosis and proliferation.

Anticancer Properties

Research indicates that phenylboronic acids, including this compound, exhibit antiproliferative activity against various cancer cell lines. A study evaluating several phenylboronic acid derivatives found that certain modifications significantly enhanced their cytotoxic effects.

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound Name | IC (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | A2780 (Ovarian Cancer) |

| 2-Fluoro-6-formylphenylboronic acid | 5 | A2780 |

| 4-(N-methylsulfamoyl)benzoic acid | 30 | MCF-7 (Breast Cancer) |

The study utilized the sulforhodamine B (SRB) assay to measure cell viability after treatment with these compounds over a period of 72 hours. The results indicated that the introduction of specific functional groups could enhance the biological activity of boronic acids significantly .

Apoptosis Induction

The mechanism by which these compounds induce apoptosis involves the activation of caspase pathways. Specifically, treatment with this compound has been associated with increased caspase-3 activity, suggesting that it promotes programmed cell death in cancer cells.

Case Studies

-

Study on Ovarian Cancer Cells :

A detailed investigation into the effects of phenylboronic acids on ovarian cancer cells revealed that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase. Flow cytometry analysis indicated an increase in the population of cells undergoing apoptosis compared to control groups . -

Antimicrobial Activity :

Beyond anticancer properties, some studies have explored the antimicrobial potential of boronic acids. A series of sulfonamide-boronic acid hybrids demonstrated effective inhibition against various bacterial strains, highlighting the versatility of boron-containing compounds in medicinal applications .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Key Role in Chemical Reactions

- Suzuki-Miyaura Coupling : This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. It acts as a boronic acid reagent, facilitating the coupling of aryl halides with aryl or vinyl boron compounds to synthesize biaryl compounds and complex organic structures .

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reactants | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl Halide + Aryl Boronic Acid | Palladium(0) | Toluene | 80°C | 85-95 |

| Vinyl Halide + Aryl Boronic Acid | Palladium(0) | Ethanol | 60°C | 75-90 |

Drug Development

Designing New Therapeutics

- The compound plays a significant role in medicinal chemistry, particularly in the development of boron-containing drugs that can act as enzyme inhibitors or anticancer agents. Its ability to form reversible covalent bonds with diols allows it to interact with various biological targets, modulating enzyme activity and influencing metabolic pathways .

Case Study: Anticancer Applications

- Research has shown that derivatives of phenylboronic acids can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds that incorporate this compound have demonstrated efficacy against specific cancer cell lines by targeting serine proteases and glycosidases .

Material Science

Development of Advanced Materials

- This compound is also applied in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties enhance the performance of materials used in various applications, such as drug delivery systems and biosensors .

Table 2: Properties of Boronic Acid-Based Polymers

| Property | Value |

|---|---|

| Biocompatibility | High |

| Degradability | Moderate |

| pH Sensitivity | Physiological Range |

| Drug Loading Capacity | High |

Bioconjugation

Facilitating Biomolecule Attachment

- The compound is utilized in bioconjugation strategies, where it aids in the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in diagnostics and therapeutic contexts, where precise targeting of biomolecules is essential for efficacy .

Biomedical Applications

Innovative Uses in Healthcare

- Recent studies have explored the use of phenylboronic acid derivatives for glucose-sensitive drug delivery systems. These systems can enable self-regulated insulin release, making them promising candidates for diabetes treatment .

Case Study: Chitosan-Boronic Acid Conjugates

Vorbereitungsmethoden

Carboxybenzeneboronic Acid-Based Synthesis

One-Pot Reaction with Sulfur Oxychloride and Trimethyl Carbinol Alkali

A patented method (CN105017301A) employs carboxybenzeneboronic acid as the starting material, reacting with sulfur oxychloride (SOCl₂) and trimethyl carbinol alkali (e.g., sodium tert-butoxide or potassium tert-butoxide) in tetrahydrofuran (THF).

Procedure:

- Dissolution : Carboxybenzeneboronic acid (1 mol) is dissolved in THF under nitrogen.

- Sulfur Oxychloride Addition : SOCl₂ (1–1.5 mol) is added dropwise at reflux (65–70°C) for 4 hours.

- Alkali Addition : The mixture is cooled to 0–5°C, and trimethyl carbinol alkali (1.5–2.5 mol) is added in batches.

- Workup : After 1 hour, water is introduced, followed by acetic acid acidification, separation, and recrystallization with petroleum ether.

Key Data:

| Parameter | Embodiment 1 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|

| SOCl₂ (mol) | 1.1 | 1.5 | 1.4 |

| Alkali (mol) | 1.6 | 2.5 | 2.4 |

| Yield (%) | 82 | 95 | 90 |

| Purity (%) | 96 | 98 | 98 |

This method achieves yields up to 95% with high purity (98%) and is scalable for industrial production.

Suzuki-Miyaura Cross-Coupling Approaches

Palladium-Catalyzed Coupling with Aryl Halides

A modified Suzuki-Miyaura reaction utilizes tert-butyl 3-bromobenzoate and bis(pinacolato)diboron in the presence of a palladium catalyst.

Procedure:

- Reagents :

- Aryl halide (1 mol), bis(pinacolato)diboron (1.2 mol), Pd(PPh₃)₄ (0.05 mol), Na₂CO₃ (3 mol).

- Conditions : Reflux in 1,2-dimethoxyethane (DME)/water (3:1 v/v) at 120°C for 2 hours.

- Workup : Extraction with ethyl acetate, brine washing, and silica gel chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield (%) | 92 |

| Purity (%) | >95 |

| Catalyst Loading | 5 mol% |

This method is ideal for synthesizing ortho-, meta-, and para-substituted derivatives.

Direct Boronation of tert-Butoxycarbonylbenzenes

Hydroboration with Borane-THF Complex

A less common approach involves hydroboration of tert-butoxycarbonylbenzene derivatives using BH₃-THF.

Procedure:

- Substrate : tert-Butoxycarbonylbenzene (1 mol) in THF.

- Boronation : BH₃-THF (2 mol) is added at 0°C, stirred for 12 hours.

- Oxidation : H₂O₂/NaOH(aq) oxidizes the borane adduct to the boronic acid.

Key Data:

| Parameter | Value |

|---|---|

| Yield (%) | 73 |

| Purity (%) | 85 |

While lower-yielding, this method avoids halogenated intermediates.

Industrial-Scale Optimization

Process Challenges and Solutions

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Carboxybenzeneboronic Acid | 95 | 98 | High | 120 |

| Suzuki-Miyaura Coupling | 92 | 95 | Moderate | 200 |

| Hydroboration | 73 | 85 | Low | 150 |

The carboxybenzeneboronic acid route is superior for industrial applications due to its high yield and low cost.

Q & A

Q. What are the common synthetic routes for preparing 3-(tert-butoxycarbonyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, a reaction involving tert-butyl 4-bromo-2-nitrobenzoate with 3-(tert-butoxycarbonylamino)phenylboronic acid in 1,2-dimethoxyethane/water (3:1 v/v) at reflux, catalyzed by Pd(PPh₃)₄ and Na₂CO₃, achieves coupling in 2 hours . Yield optimization requires inert conditions (N₂), precise stoichiometry (1:1.2 aryl halide:boronic acid), and catalyst loading (~5 mol%). Side reactions, such as protodeboronation, are minimized by maintaining pH >7 and avoiding prolonged heating.

Q. How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of phenylboronic acid derivatives?

- Methodological Answer : The Boc group acts as a steric shield, protecting the boronic acid moiety from undesired interactions (e.g., oxidation or hydrolysis) while enabling selective deprotection under acidic conditions (e.g., TFA/DCM). Computational studies (DFT/B3LYP) suggest that electron-withdrawing substituents like Boc reduce electron density at the boron center, potentially slowing transmetalation in cross-coupling reactions . Stability in aqueous solutions is pH-dependent, with optimal storage at 0–6°C to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies are used to predict the electronic and steric effects of the Boc group on boronic acid reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level evaluates frontier molecular orbitals (HOMO/LUMO), charge distribution, and bond dissociation energies. For this compound, the Boc group lowers the LUMO energy (-1.2 eV vs. unsubstituted phenylboronic acid), enhancing electrophilicity at boron. Molecular docking simulations further predict binding affinities with biomolecules (e.g., glycoproteins) by modeling steric clashes and hydrogen-bonding interactions .

Q. How does pH modulate the binding affinity of this compound with diol-containing biomolecules?

- Methodological Answer : Boronic acids form reversible esters with 1,2- or 1,3-diols (e.g., sugars) via pH-dependent equilibria. At physiological pH (7.4), the trigonal boronate ester is stabilized, with binding constants (K) influenced by substituents. For example, 3-(propionamido)phenylboronic acid binds N-acetylneuraminic acid (K = 37.6 M⁻¹) 7× more strongly than glucose due to intramolecular B–N coordination . For the Boc derivative, steric hindrance may reduce K, necessitating empirical titration (e.g., NMR or fluorescence quenching) to quantify binding.

Q. What experimental and analytical techniques resolve contradictions in reaction outcomes for Boc-protected boronic acids?

- Methodological Answer : Discrepancies in coupling efficiency (e.g., low yields in Suzuki reactions) are investigated via:

- HPLC-MS : To detect protodeboronation byproducts.

- ¹¹B NMR : Monitors boron speciation (trigonal vs. tetrahedral) under varying pH.

- Kinetic Studies : Compare turnover frequencies (TOF) with/without Boc to isolate steric vs. electronic effects.

For example, competing hydrolysis pathways may dominate if aqueous phases are poorly controlled .

Key Challenges and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.